Atracurium besylate, (1R,2R,1'S,2'R)-(+/-)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Atracurium besylate, (1R,2R,1’S,2’R)-(+/-)-, is an intermediate-duration, nondepolarizing, skeletal muscle relaxant. It is primarily used as an adjunct to general anesthesia to facilitate endotracheal intubation and to provide skeletal muscle relaxation during surgery or mechanical ventilation . This compound is known for its ability to produce muscle relaxation by blocking the transmission of nerve impulses to the muscles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of atracurium besylate involves multiple steps, including the formation of isoquinolinium intermediates and their subsequent coupling. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired stereochemistry of the final product .

Industrial Production Methods

Industrial production of atracurium besylate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as crystallization and chromatography to obtain the final product suitable for medical use .

Chemical Reactions Analysis

Types of Reactions

Atracurium besylate undergoes various chemical reactions, including hydrolysis and Hofmann elimination. These reactions are crucial for its metabolism and elimination from the body .

Common Reagents and Conditions

Hydrolysis: This reaction occurs in aqueous solutions, often catalyzed by acids or bases.

Hofmann Elimination: This reaction involves the use of strong bases and elevated temperatures to break down the compound into its constituent parts.

Major Products Formed

The major products formed from the hydrolysis and Hofmann elimination of atracurium besylate include laudanosine and other smaller fragments. These products are typically less active and are excreted from the body .

Scientific Research Applications

Atracurium besylate has a wide range of applications in scientific research:

Chemistry: It is used to study the structure-activity relationships of neuromuscular blocking agents.

Biology: Researchers use it to investigate the mechanisms of muscle contraction and relaxation.

Medicine: It is extensively used in clinical settings to facilitate surgeries and mechanical ventilation.

Industry: The compound is produced and supplied by pharmaceutical companies for medical use.

Mechanism of Action

Atracurium besylate exerts its effects by competitively binding to nicotinic acetylcholine receptors at the neuromuscular junction. This binding prevents acetylcholine from activating these receptors, thereby inhibiting muscle contraction. The compound is eventually broken down by Hofmann elimination and ester hydrolysis, leading to its inactivation and elimination from the body .

Comparison with Similar Compounds

Similar Compounds

Cisatracurium besylate: A stereoisomer of atracurium besylate with similar pharmacological properties but a more predictable pharmacokinetic profile.

Vecuronium bromide: Another nondepolarizing muscle relaxant with a longer duration of action.

Rocuronium bromide: Known for its rapid onset of action compared to atracurium besylate.

Uniqueness

Atracurium besylate is unique due to its intermediate duration of action and its breakdown via Hofmann elimination, which is independent of renal and hepatic function. This makes it particularly useful in patients with compromised liver or kidney function .

Biological Activity

Atracurium besylate, a non-depolarizing neuromuscular blocking agent, is primarily used to facilitate endotracheal intubation and induce muscle relaxation during surgical procedures. Its unique pharmacological properties and biological activities have garnered significant attention in both clinical and research settings.

Atracurium besylate functions by competitively antagonizing the action of acetylcholine at the neuromuscular junction. It binds to nicotinic acetylcholine receptors (nAChRs) on the motor end-plate, preventing muscle contraction. This mechanism is crucial for its application in surgeries where muscle relaxation is necessary . The drug undergoes biotransformation through two primary pathways: ester hydrolysis and Hofmann elimination, allowing it to be inactivated in plasma without reliance on renal function, which is advantageous for patients with renal impairment .

Biological Effects and Research Findings

Recent studies have explored the broader biological effects of atracurium besylate beyond its neuromuscular blocking properties. Notably, it has been investigated for its potential role in modulating glioblastoma stem cell (GSC) behavior.

Case Studies and Experimental Findings

-

Astroglial Differentiation :

- Atracurium besylate has been shown to promote astroglial differentiation in various GSC lines. In a study involving patient-derived neurosphere lines, treatment with atracurium significantly increased the percentage of GFAP:GFP expressing cells, indicating enhanced astrocytic differentiation. For instance, treatment at 10 μM resulted in a marked increase in differentiation rates across multiple GSC subclones .

- The study reported that 49% of HSR-GBM1 subclones responded positively to atracurium treatment, highlighting its potential as a therapeutic agent in glioma management .

- Inhibition of Clonogenic Capacity :

- Survival Outcomes :

Pharmacokinetics

Atracurium besylate exhibits linear pharmacokinetics within the dosing range of 0.3 to 0.6 mg/kg, with an elimination half-life of approximately 20 minutes . Its stability is influenced by pH and temperature, with Hofmann elimination increasing under alkaline conditions .

Safety Profile

The safety profile of atracurium besylate is favorable compared to other neuromuscular blockers. It is associated with minimal cardiovascular effects and does not significantly release histamine at lower doses, making it suitable for use in patients with cardiovascular concerns . However, moderate histamine release can occur at higher doses (≥0.6 mg/kg), necessitating caution in sensitive individuals .

Summary Table of Biological Activities

Properties

CAS No. |

155976-49-1 |

|---|---|

Molecular Formula |

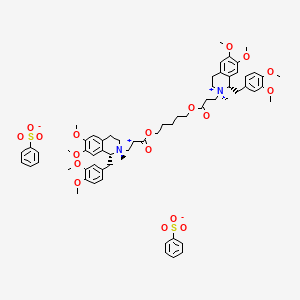

C65H82N2O18S2 |

Molecular Weight |

1243.5 g/mol |

IUPAC Name |

benzenesulfonate;5-[3-[(1S,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |

InChI |

InChI=1S/C53H72N2O12.2C6H6O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;2*7-10(8,9)6-4-2-1-3-5-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;2*1-5H,(H,7,8,9)/q+2;;/p-2/t42-,43+,54-,55-;;/m1../s1 |

InChI Key |

XXZSQOVSEBAPGS-NVYWYWNDSA-L |

Isomeric SMILES |

C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N@+]4(CCC5=CC(=C(C=C5[C@@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.